molecular formula C7H11N3OS B2967424 3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine CAS No. 1249828-99-6

3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2967424
CAS No.: 1249828-99-6
M. Wt: 185.25
InChI Key: PVOZULHINMLWGY-UHFFFAOYSA-N
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Description

Mechanism of Action

Mode of Action

The mode of action of 3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to interact with various pathways, such as the ezh2 pathway . The downstream effects of these interactions are complex and depend on the specific context of the biological system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the oxane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a hydrazine derivative with a thiocarbonyl compound can lead to the formation of the thiadiazole ring. Subsequent reactions with oxane-containing intermediates can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. The purification process may involve techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in studying enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Oxan-4-yl)-1,2-oxazol-5-amine: This compound features an oxazole ring instead of a thiadiazole ring.

    3-(Oxan-4-yl)-1,2,4-triazol-5-amine: This compound has a triazole ring in place of the thiadiazole ring.

    3-(Oxan-4-yl)-1,2,4-thiadiazol-5-ol: This compound has a hydroxyl group attached to the thiadiazole ring.

Uniqueness

3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the oxane and thiadiazole rings, which confer distinct chemical and biological properties. The combination of these rings can result in enhanced stability, bioavailability, and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c8-7-9-6(10-12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOZULHINMLWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249828-99-6
Record name 3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine
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